molecular formula C11H11F3N2S B1650042 ZERENEX ZXG004861 CAS No. 1105195-07-0

ZERENEX ZXG004861

Cat. No.: B1650042
CAS No.: 1105195-07-0
M. Wt: 260.28
InChI Key: FZLBSTPCJDVETC-UHFFFAOYSA-N
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Description

ZERENEX ZXG004861 is a synthetic organic compound characterized by the presence of a trifluoromethyl group attached to a phenyl ring, which is further connected to a dihydroimidazole ring via a methylsulfanyl linkage

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ZERENEX ZXG004861 typically involves a multi-step process. One common method starts with the preparation of 4-(trifluoromethyl)benzyl chloride, which is then reacted with thiourea to form the corresponding thiouronium salt. This intermediate is subsequently cyclized under basic conditions to yield the desired dihydroimidazole derivative. The reaction conditions often involve the use of solvents such as ethanol or acetonitrile and bases like sodium hydroxide or potassium carbonate.

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the process. Additionally, optimization of reaction parameters such as temperature, pressure, and reactant concentrations is crucial for large-scale production.

Chemical Reactions Analysis

Types of Reactions

ZERENEX ZXG004861 can undergo various chemical reactions, including:

    Oxidation: The sulfur atom in the methylsulfanyl group can be oxidized to form sulfoxides or sulfones.

    Reduction: The imidazole ring can be reduced under specific conditions to yield tetrahydroimidazole derivatives.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid are commonly used for oxidation reactions.

    Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride can be employed for reduction.

    Substitution: Nucleophiles like amines or thiols can be used in the presence of a base such as sodium hydride or potassium tert-butoxide.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Tetrahydroimidazole derivatives.

    Substitution: Various substituted phenyl derivatives.

Scientific Research Applications

ZERENEX ZXG004861 has several applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of more complex molecules and materials.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its use as a pharmacophore in drug design and development.

    Industry: It is used in the development of advanced materials with specific properties, such as high thermal stability and resistance to chemical degradation.

Mechanism of Action

The mechanism of action of ZERENEX ZXG004861 involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to easily penetrate cell membranes. Once inside the cell, it can interact with various enzymes and receptors, modulating their activity. The exact pathways and targets depend on the specific application and are the subject of ongoing research.

Comparison with Similar Compounds

Similar Compounds

  • 4-(trifluoromethyl)benzyl chloride
  • Thiourea
  • Tetrahydroimidazole derivatives

Uniqueness

ZERENEX ZXG004861 is unique due to the presence of both a trifluoromethyl group and a methylsulfanyl linkage, which confer distinct chemical and physical properties. These features make it a valuable compound for various applications, particularly in the development of new materials and pharmaceuticals.

Properties

CAS No.

1105195-07-0

Molecular Formula

C11H11F3N2S

Molecular Weight

260.28

IUPAC Name

2-[[4-(trifluoromethyl)phenyl]methylsulfanyl]-4,5-dihydro-1H-imidazole

InChI

InChI=1S/C11H11F3N2S/c12-11(13,14)9-3-1-8(2-4-9)7-17-10-15-5-6-16-10/h1-4H,5-7H2,(H,15,16)

InChI Key

FZLBSTPCJDVETC-UHFFFAOYSA-N

SMILES

C1CN=C(N1)SCC2=CC=C(C=C2)C(F)(F)F

Canonical SMILES

C1CN=C(N1)SCC2=CC=C(C=C2)C(F)(F)F

Origin of Product

United States

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